2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide
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Overview
Description
RSH-7 is a potent dual inhibitor of Bruton’s tyrosine kinase and FMS-like tyrosine kinase 3, with half-maximal inhibitory concentrations of 47 and 12 nanomolar, respectively . This compound exhibits antiproliferative and antitumor activities, making it a significant candidate for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
RSH-7 can be synthesized through the reaction of sodium hydrosulfide with unhindered alkyl halides, leveraging the high nucleophilicity of sulfur . Another common method involves using thiourea as a nucleophilic sulfur source, producing alkylisothiouronium salts, which are then hydrolyzed to thiols .
Industrial Production Methods
In industrial settings, the production of thiols like RSH-7 often involves large-scale reactions with sodium hydrosulfide and alkyl halides. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as sulfides or thioethers .
Chemical Reactions Analysis
Types of Reactions
RSH-7, like other thiols, undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, sodium hydrosulfide.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
RSH-7 has a wide range of applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simple thiol with the formula CH₃SH, known for its strong odor.
Ethanethiol: Another thiol with the formula C₂H₅SH, commonly used as an odorant for liquid propane gas.
Uniqueness of RSH-7
RSH-7 stands out due to its dual inhibitory action on Bruton’s tyrosine kinase and FMS-like tyrosine kinase 3, making it a potent candidate for targeted cancer therapies . Its antiproliferative and antitumor activities further distinguish it from simpler thiols like methanethiol and ethanethiol .
Properties
Molecular Formula |
C22H25FN8O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[5-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide |
InChI |
InChI=1S/C22H25FN8O/c1-30-10-12-31(13-11-30)16-8-6-15(7-9-16)26-22-25-14-18(23)20(28-22)27-19-5-3-2-4-17(19)21(32)29-24/h2-9,14H,10-13,24H2,1H3,(H,29,32)(H2,25,26,27,28) |
InChI Key |
MGPNQCUHKOUGKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NN)F |
Origin of Product |
United States |
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